Fluopsin C is classified as an organocopper antibiotic compound. It is synthesized through a complex biosynthetic pathway involving multiple enzymes that facilitate the transformation of amino acids into the final product. The primary bacterial strains known for producing Fluopsin C include Pseudomonas aeruginosa and some species of Streptomyces, which are often isolated from soil and plant environments .
The biosynthesis of Fluopsin C involves a five-enzyme pathway, primarily in Pseudomonas aeruginosa. The initial step includes the conjugation of L-cysteine with fumarate, catalyzed by the enzyme FlcB. Subsequent steps involve various transformations, including methylation and cleavage reactions, facilitated by other enzymes such as FlcA and FlcC.
Technical Details:
Fluopsin C exhibits a complex molecular structure characterized by its organocupric nature. The specific molecular formula is with a molecular weight of approximately 238.04 g/mol.
Data:
Fluopsin C participates in various chemical reactions that contribute to its antibacterial properties. Key reactions include:
Fluopsin C exerts its antimicrobial effects primarily through disruption of bacterial cell membranes. It targets both Gram-positive and Gram-negative bacteria, leading to cell lysis and death.
Process:
Fluopsin C possesses several notable physical and chemical properties:
Fluopsin C has significant potential in scientific research and medical applications:
The biosynthesis of fluopsin C (FlpC) in Pseudomonas aeruginosa is governed by the flc gene cluster (PA3515–PA3519), which encodes five enzymes essential for thiohydroxamate ligand synthesis and copper integration. This operon includes flcA (methyltransferase), flcB and flcC (lyases), and flcD and flcE (iron-dependent heme oxygenases) [2] [3] [5]. Disruption of any gene in this cluster abolishes FlpC production, confirmed via insertional mutagenesis and heterologous expression in Pseudomonas fluorescens SBW25 [2] [3]. The flc operon is evolutionarily conserved across Pseudomonas and Streptomyces species, indicating a conserved copper stress response mechanism [1] [5].
Transcriptional Activation by Copper-Responsive Regulator CueRExpression of the flc operon is triggered by elevated copper concentrations via the transcriptional regulator CueR. Under copper stress, CueR senses cytoplasmic Cu(I) and binds to the promoter region of PA3515–PA3519, inducing expression within 5 minutes. This activation occurs alongside copper efflux pumps (e.g., PA3521–PA3523) and chaperones (e.g., copZ1), forming a coordinated copper detoxification response. Transcriptome analyses reveal 47- to 231-fold upregulation of the flc genes under copper exposure [1] [2] [5].
Table 1: Enzymes Encoded by the flc Gene Cluster
| Gene | Protein Name | Function |
|---|---|---|
| flcA (PA3519) | Methyltransferase | N-methyl group addition to thiohydroxamate |
| flcB (PA3518) | Lyase | Cysteine-fumarate conjugation |
| flcC (PA3517) | Lyase | C-S bond cleavage in thiohydroxamate precursor |
| flcD (PA3516) | Heme oxygenase | Methylene excision via iron-dependent catalysis |
| flcE (PA3515) | Heme oxygenase | Oxidative decarboxylation and N-hydroxylation |
The thiohydroxamate ligands of FlpC derive from L-cysteine, modified through a four-step enzymatic cascade:
Copper integration completes FlpC assembly, where two thiohydroxamate ligands chelate a single Cu(II) ion. Electron paramagnetic resonance (EPR) spectroscopy reveals that FlpC exists as cis and trans isomers, influenced by solvent and temperature:
Table 2: Key Biophysical Properties of Fluopsin C
| Property | Detail |
|---|---|
| Molecular Formula | Cu(C~4~H~9~N~2~O~2~S~2~) (bis(N-methylthioformohydroxamate)Cu(II)) |
| Molecular Weight | 243.786 g·mol⁻¹ |
| UV-Vis Signature | d-d transition band at 550–600 nm (Cu(II)) |
| EPR Profile | dx²-y² ground state; hyperfine coupling: A~1~ ≈ +4 MHz (methyl), A~2~ ≈ −2 MHz (thiohydroxamate) |
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